(Z)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-14-6-8-17(9-7-14)24-12-16(11-23)21-25-19(13-28-21)18-10-15-4-2-3-5-20(15)27-22(18)26/h2-10,12-13,24H,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBYQBUFPKDOB-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a hybrid compound that combines chromenyl, thiazolyl, and acrylonitrile moieties. This structural complexity suggests potential biological activities, particularly in areas such as antimicrobial, anticancer, and enzyme inhibition. The following sections explore the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromenyl Moiety : Starting from a suitable precursor, the chromenyl group is synthesized through cyclization reactions.
- Synthesis of the Thiazolyl Moiety : The thiazole ring is formed via condensation reactions involving thiourea and α-haloketones.
- Coupling : A Knoevenagel condensation reaction is used to link the chromenyl and thiazolyl moieties.
- Introduction of the Acrylonitrile Group : The final step involves coupling with p-toluidine to form the acrylonitrile derivative.
Antimicrobial Activity
Research indicates that compounds containing thiazole and chromenyl groups exhibit significant antimicrobial properties. For instance, derivatives synthesized from similar structures showed promising results against various bacterial strains. In vitro studies demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies have shown that related coumarin-thiazole hybrids possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Specifically, compounds with similar frameworks exhibited IC50 values in low micromolar ranges, indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 9.54 |
| Compound B | HeLa | 16.1 |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that it binds effectively to the active site of AChE, potentially preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The inhibitory potency was found to be comparable to established AChE inhibitors such as tacrine and galantamine.
Case Studies
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for antimicrobial efficacy. The study concluded that compounds with chromenyl substitutions displayed enhanced activity against both Staphylococcus aureus and Escherichia coli .
- Evaluation of Anticancer Effects : Another research project focused on coumarin-thiazole hybrids revealed that these compounds could induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole and coumarin derivatives. The compound has been evaluated for its activity against various bacterial strains and fungi.
Case Study: Antimicrobial Testing
In a study examining the antimicrobial efficacy of similar compounds, a series of derivatives were tested against both Gram-positive and Gram-negative bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
The results indicated that compounds with thiazole and coumarin moieties exhibited significant antimicrobial properties, suggesting that (Z)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile could be developed as a potent antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer activities. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Study: Anticancer Evaluation
A recent study synthesized various thiazole-coumarin derivatives and tested their cytotoxic effects on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results showed that certain derivatives inhibited cell proliferation significantly at low concentrations, indicating the potential of these compounds as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that thiazole and coumarin derivatives can scavenge free radicals effectively.
Case Study: Antioxidant Testing
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods demonstrated that the compound exhibited significant antioxidant activity.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 90 |
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
Compound 15: (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile replaces the coumarin-thiazole unit with a benzo[d]thiazol-2-yl group. It demonstrated potent anticancer activity with an average GI₅₀ of 0.021–12.2 μM across 94% of cancer cell lines, attributed to the electron-withdrawing benzo[d]thiazole enhancing cellular uptake and target binding .
Fluorophores from : (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile and (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)acrylonitrile exhibit planar vs. propeller-shaped structures. These analogues show tunable solid-state fluorescence (λem = 450–600 nm), with the propeller structure enhancing aggregation-induced emission (AIE). The target compound’s coumarin-thiazole system likely exhibits red-shifted emission compared to carbazole or diphenylamino derivatives due to increased conjugation .
Anticancer Thiazole Derivatives :
- 3-(Hydroxyamino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Exhibits moderate anticancer activity (GI₅₀ ~10–50 μM), with the hydroxyamino group facilitating DNA intercalation.
- Target Compound: The p-tolylamino group may enhance membrane permeability compared to hydroxyamino substituents, but its bulky aromatic system could reduce solubility .
Cyanide Chemosensors :
- (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1): Acts as a cyanide sensor with a detection limit of 4.24 × 10⁻⁸ M. The thiophene-diphenylamino system enables strong turn-on fluorescence upon anion binding.
Data Tables
Table 1: Anticancer Activity of Selected Analogues
Table 2: Photophysical Properties
*Predicted based on structural analogs.
Preparation Methods
Formation of the Coumarin-Thiazole Core
The synthesis begins with 3-acetylcoumarin (1 ), which undergoes bromination in acetic acid to yield 3-(2-bromoacetyl)-2H-chromen-2-one (2 ). This intermediate reacts with 2-cyanothioacetamide (3 ) in absolute ethanol under reflux, forming 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile (4 ) (Scheme 1). The reaction proceeds via nucleophilic substitution, where the thiol group of 3 attacks the brominated carbon of 2 , followed by cyclization to form the thiazole ring.
Key Characterization of Intermediate 4 :
Introduction of p-Tolylamino Acrylonitrile Group
Intermediate 4 undergoes a Knoevenagel condensation with 4-methylbenzaldehyde (5 ) in the presence of piperidine as a base. This step introduces the (Z)-configured acrylonitrile group via dehydration, yielding the target compound (Scheme 2). The Z stereochemistry is favored due to steric hindrance between the coumarin-thiazole system and the p-tolyl group.
Optimized Conditions :
- Solvent: Ethanol
- Catalyst: Piperidine (10 mol%)
- Temperature: Reflux (78°C)
- Time: 6–8 hours
- Yield: 68–72%.
Multicomponent One-Pot Synthesis
Ultrasonic-Assisted Three-Component Reaction
A greener approach employs ultrasonic irradiation to synthesize the target compound in one pot from 3-acetylcoumarin (1 ), thiosemicarbazide (6 ), and 4-methylphenylhydrazonoyl chloride (7 ) (Scheme 3). Chitosan-grafted poly(vinylpyridine) acts as a recyclable catalyst, enhancing reaction efficiency under mild conditions.
Mechanistic Pathway :
- 1 and 6 form a thiosemicarbazone intermediate.
- Nucleophilic attack by 7 generates a thiazole ring via cyclocondensation.
- Simultaneous Knoevenagel condensation with 4-methylbenzaldehyde introduces the acrylonitrile group.
Advantages :
- Time : 20–60 minutes (vs. 6–8 hours in classical method).
- Yield : 78–85%.
- Eco-Friendliness : Catalyst reuse for 5 cycles without significant activity loss.
Alternative Pathways and Modifications
Arylazo Derivative Intermediates
Compound 4 reacts with diazotized 4-methylaniline (8 ) in DMF/NaOH to form arylazo derivatives, which are reduced to the target compound using sodium dithionite (Scheme 4). This method offers regioselectivity but requires stringent pH control.
Bioisosteric Replacement Strategies
Replacing the acetonitrile group in 4 with pyrazole or other bioisosteres allows modular derivatization. However, these routes are less efficient for the target acrylonitrile analog.
Spectroscopic Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
Q & A
Q. What are the optimal synthetic routes for (Z)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Knoevenagel condensation between 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile and p-tolyl aldehyde derivatives. Key steps include:
- Catalyst selection : Triphenylphosphine (5 mol%) in PEG-600 solvent improves regioselectivity and reduces side reactions .
- Solvent optimization : Ethanol or DMF with piperidine (0.05 mL) as a base under reflux (3–6 hours) achieves yields >70% .
- Purification : Recrystallization from ethanol or methanol enhances purity (>99%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- ¹H-NMR : Key signals include δ 12.36 ppm (thiazole NH), δ 6.00–8.68 ppm (aromatic protons), and δ 3.52–3.70 ppm (methoxy or methyl groups) .
- IR spectroscopy : Peaks at 1714 cm⁻¹ (C=O stretch of coumarin) and 1603 cm⁻¹ (C≡N stretch) confirm functional groups .
- Mass spectrometry : Molecular ion peaks at m/z 408–446 (M⁺) align with theoretical masses .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) using SHELX software is essential to confirm the (Z)-configuration of the acrylonitrile moiety. Key parameters:
- Refinement : SHELXL-2018/3 refines anisotropic displacement parameters, resolving hydrogen-bonding networks (e.g., NH···O=C interactions) .
- Hirshfeld analysis : Quantifies π-π stacking (e.g., coumarin-thiazole interactions) and van der Waals contacts .
Advanced Research Questions
Q. What structural modifications enhance the compound’s anticancer activity, and how can structure-activity relationships (SAR) guide optimization?
- Thiazole substitution : Replacing the coumarin moiety with benzo[d]thiazol-2-yl increases potency (e.g., GI₅₀ = 0.021 μM in NCI-60 cell lines) .
- Amino group tuning : Electron-donating groups (e.g., p-tolyl) improve cellular uptake, while bulky substituents reduce solubility .
- Methodology : Molecular docking (AutoDock Vina) predicts binding to tubulin or topoisomerase II .
Q. How do contradictory spectral data (e.g., fluorescence vs. UV-Vis) in related compounds inform experimental design for this acrylonitrile derivative?
- Fluorescence quenching : Steric hindrance from the p-tolyl group may reduce quantum yield compared to unsubstituted analogs .
- UV-Vis shifts : Solvent polarity (e.g., ACN:H₂O) affects λₐₜₛₐₓ; PBS buffer (pH 7.2) stabilizes the enol tautomer .
- Resolution : Time-resolved spectroscopy distinguishes static vs. dynamic quenching mechanisms .
Q. What computational methods validate the compound’s role as a cyanide sensor, and how do intermolecular interactions dictate selectivity?
Q. How can synthetic byproducts or isomerization during storage confound biological assays, and what analytical strategies mitigate this?
Q. What environmental impact assessments are needed for large-scale synthesis, and how can green chemistry principles be applied?
- Solvent substitution : Replace DMF with PEG-600 (recyclable, non-toxic) to reduce waste .
- Catalyst recovery : Triphenylphosphine oxide can be filtered and reused .
Data Contradictions and Resolution
Q. Why do antimicrobial assays show variability between coumarin-thiazole derivatives, and how should researchers standardize protocols?
Q. How do crystallographic data from related compounds inform polymorphism risks for this acrymonitrile derivative?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
